Cas no 15686-74-5 (10H-Phenothiazine,10-[3-(4-cyclopropyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride(1:2))

10H-Phenothiazine,10-[3-(4-cyclopropyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride(1:2) structure
15686-74-5 structure
Product Name:10H-Phenothiazine,10-[3-(4-cyclopropyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride(1:2)
Numero CAS:15686-74-5
MF:C23H28Cl2F3N3S
MW:506.454732894897
CID:162461
PubChem ID:168895
Update Time:2025-04-19

10H-Phenothiazine,10-[3-(4-cyclopropyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride(1:2) Proprietà chimiche e fisiche

Nomi e identificatori

    • 10H-Phenothiazine,10-[3-(4-cyclopropyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride(1:2)
    • Cyclophenazine
    • 10-(3-(4-Cyclopropyl-1-piperazinyl)propyl)-2-(trifluoromethyl)phenothiazine dihydrochloride
    • 10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride
    • 10H-Phenothiazine, 10-(3-(4-cyclopropyl-1-piperazinyl)propyl)-2-(trifluoromethyl)-, dihydrochloride
    • Cyclophenazine HCl
    • Cyclophenazine hydrochloride
    • Cyclophenazine hydrochloride [USAN]
    • UNII-H68VTK0LL9
    • 10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
    • 10-[3-(4-Cyclopropyl-1-piperazinyl)propyl]-2-(trifluoromethyl)phenothiazine dihydrochloride
    • SCHEMBL122920
    • NSC 161436
    • PGFVMQPOOFLBBI-UHFFFAOYSA-N
    • D02653
    • Cyclophenazine hydrochloride (USAN)
    • Q27279701
    • H68VTK0LL9
    • 15686-74-5
    • ciclofenazine hydrochloride
    • Inchi: 1S/C23H26F3N3S.2ClH/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18;;/h1-2,4-6,9,16,18H,3,7-8,10-15H2;2*1H
    • Chiave InChI: PGFVMQPOOFLBBI-UHFFFAOYSA-N
    • Sorrisi: Cl.Cl.S1C2C=CC=CC=2N(C2C=C(C(F)(F)F)C=CC1=2)CCCN1CCN(CC1)C1CC1

Proprietà calcolate

  • Massa esatta: 505.13364
  • Massa monoisotopica: 505.133
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 5
  • Complessità: 577
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 536.6°Cat760mmHg
  • Punto di infiammabilità: 278.3°C
  • PSA: 9.72

10H-Phenothiazine,10-[3-(4-cyclopropyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride(1:2) Letteratura correlata

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD